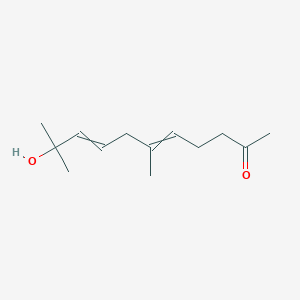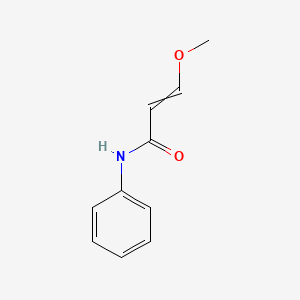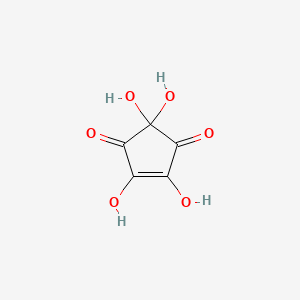
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of geranylacetone, which is known for its applications in the fragrance and flavor industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and decarboxylation process . The reaction conditions typically include moderate temperatures and a basic environment to facilitate the rearrangement.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using gas chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxo-6,10-dimethylundeca-5,8-dien-2-one.
Reduction: Formation of 10-hydroxy-6,10-dimethylundecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The conjugated diene system can participate in electron transfer reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Geranylacetone: A precursor to 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one, known for its use in fragrances.
Farnesylacetone: Another related compound with similar structural features and applications.
6,10-Dimethyl-5,9-undecadien-2-one: A stereoisomer with different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
65017-84-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
10-hydroxy-6,10-dimethylundeca-5,8-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-11(7-5-9-12(2)14)8-6-10-13(3,4)15/h6-7,10,15H,5,8-9H2,1-4H3 |
InChI Key |
KBCMISIPASRHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=C(C)CC=CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)


![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)



![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)



![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)

